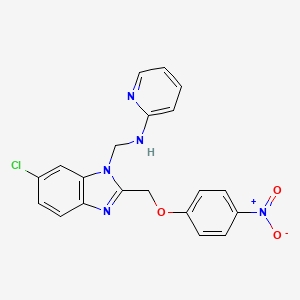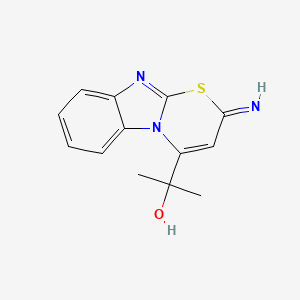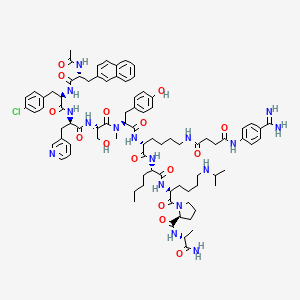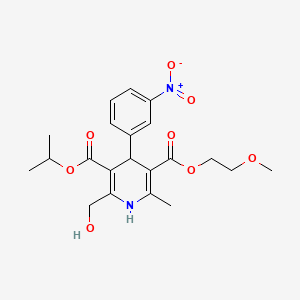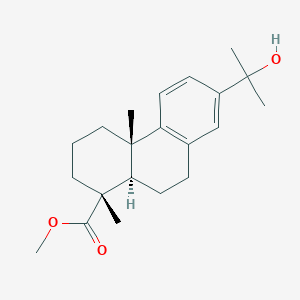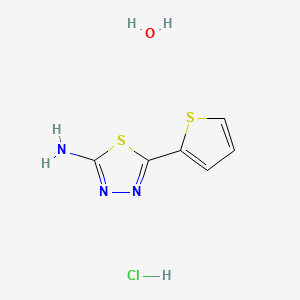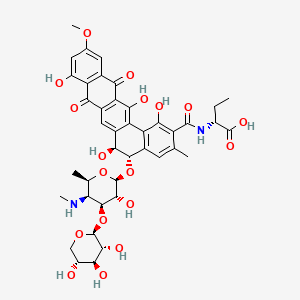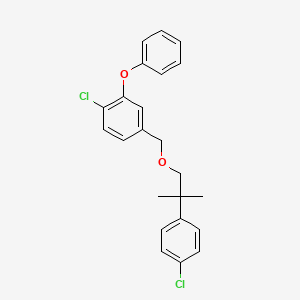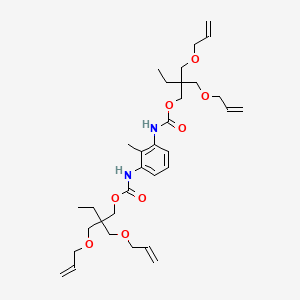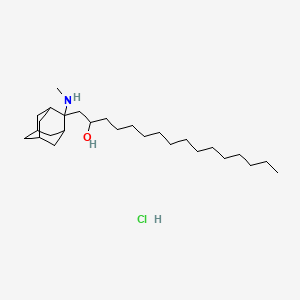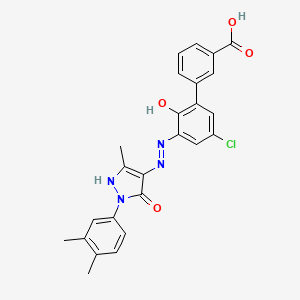
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used as a pH indicator and in various analytical chemistry applications due to its distinct color change properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-amino-5-naphthol in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation, ranging from simple hydroxylated derivatives to complex quinones.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: The products depend on the substituents introduced, which can significantly alter the compound’s properties.
Applications De Recherche Scientifique
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in diagnostic tests and as a therapeutic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and as an additive in various products.
Mécanisme D'action
The mechanism of action of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is primarily based on its ability to undergo reversible color changes in response to pH variations. The azo group plays a crucial role in this process, as it can exist in different tautomeric forms depending on the pH. This property makes it an effective pH indicator and useful in various analytical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Phenol Red: Commonly used in cell culture media as a pH indicator.
Uniqueness
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is unique due to its specific structural features and the presence of both amino and sulphonate groups, which enhance its solubility and reactivity. Its distinct color change properties and stability under various conditions make it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
75627-23-5 |
|---|---|
Formule moléculaire |
C20H14N3NaO3S |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
sodium;8-amino-5-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O3S.Na/c21-18-10-11-20(16-9-8-14(12-17(16)18)27(24,25)26)23-22-19-7-3-5-13-4-1-2-6-15(13)19;/h1-12H,21H2,(H,24,25,26);/q;+1/p-1 |
Clé InChI |
NNJUZBXHCXWEHT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


